molecular formula C19H25N5O2 B2402019 8-(butylamino)-1,3-dimethyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione CAS No. 359901-45-4

8-(butylamino)-1,3-dimethyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2402019
CAS No.: 359901-45-4
M. Wt: 355.442
InChI Key: GMBFEAPRQJVJHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(butylamino)-1,3-dimethyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione is a complex organic compound belonging to the purine family. This compound is characterized by its unique structure, which includes a butylamino group, two methyl groups, and a 3-methylbenzyl group attached to a purine core. The purine core is a bicyclic structure composed of a pyrimidine ring fused to an imidazole ring, which is a common motif in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(butylamino)-1,3-dimethyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactionsThe reaction conditions often involve the use of strong bases, such as sodium methoxide, and solvents like butanol, under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as chromatography, would be employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

8-(butylamino)-1,3-dimethyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new alkyl or aryl groups to the purine core.

Scientific Research Applications

8-(butylamino)-1,3-dimethyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 8-(butylamino)-1,3-dimethyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione involves its interaction with various molecular targets, such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity, or interact with receptors to modulate signaling pathways. The specific pathways involved depend on the biological context and the particular targets of the compound .

Comparison with Similar Compounds

Similar Compounds

    Caffeine: 1,3,7-trimethylxanthine, a well-known stimulant, shares the purine core structure but differs in its functional groups.

    Theophylline: 1,3-dimethylxanthine, used in respiratory diseases, also has a similar core but different substituents.

    Adenine: A fundamental component of DNA and RNA, adenine has a purine core but lacks the additional functional groups present in 8-(butylamino)-1,3-dimethyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

8-(butylamino)-1,3-dimethyl-7-[(3-methylphenyl)methyl]purine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N5O2/c1-5-6-10-20-18-21-16-15(17(25)23(4)19(26)22(16)3)24(18)12-14-9-7-8-13(2)11-14/h7-9,11H,5-6,10,12H2,1-4H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMBFEAPRQJVJHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC1=NC2=C(N1CC3=CC=CC(=C3)C)C(=O)N(C(=O)N2C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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